molecular formula C14H22N3NaO10 B12750209 Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, sodium salt CAS No. 7578-43-0

Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, sodium salt

Cat. No.: B12750209
CAS No.: 7578-43-0
M. Wt: 415.33 g/mol
InChI Key: UXIDHQPACNSJJP-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethylenetriamine pentaacetic acid, sodium salt involves dissolving chloroacetic acid in deionized water to obtain a chloroacetic acid solution. Diethylenetriamine is then added to this solution, and the temperature is maintained between -20°C and 30°C. Sodium hydroxide is slowly added to the solution, controlling the reaction temperature. The reaction is preserved at 30-60°C for 2-5 hours after the sodium hydroxide is completely added. The pH of the reaction system is adjusted to 11.5, cooled to room temperature, and filtered .

Industrial Production Methods: In industrial settings, the production process involves similar steps but on a larger scale. Chloroacetic acid is added to a reaction vessel with deionized water and sodium hydroxide. Diethylenetriamine is then introduced, and the reaction is controlled at specific temperatures to ensure stability and yield .

Chemical Reactions Analysis

Types of Reactions: Diethylenetriamine pentaacetic acid, sodium salt primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The compound reacts with metal ions in aqueous solutions, forming stable chelates. Common reagents include various metal salts, and the reactions are typically carried out in neutral to slightly alkaline conditions.

Major Products: The major products formed from these reactions are metal-chelate complexes, which are highly stable and soluble in water .

Mechanism of Action

The mechanism of action of diethylenetriamine pentaacetic acid, sodium salt involves the formation of stable complexes with metal ions. The compound has multiple coordination sites that bind to metal ions, preventing them from participating in other chemical reactions. This chelation process is crucial in various applications, including medical treatments where it helps in the elimination of radionuclides from the body through glomerular filtration into the urine .

Comparison with Similar Compounds

Comparison: Diethylenetriamine pentaacetic acid, sodium salt has a higher affinity for metal ions compared to EDTA and NTA, making it more effective in forming stable complexes. Its ability to form octadentate complexes provides an advantage over EDTA, which typically forms hexadentate complexes . This unique property makes it particularly useful in applications requiring strong and stable chelation.

Properties

CAS No.

7578-43-0

Molecular Formula

C14H22N3NaO10

Molecular Weight

415.33 g/mol

IUPAC Name

sodium;2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate

InChI

InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+1/p-1

InChI Key

UXIDHQPACNSJJP-UHFFFAOYSA-M

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O.[Na+]

Origin of Product

United States

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